

# Volasertib in Combination with Chemotherapy: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Volasertib	
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For researchers and drug development professionals, this guide provides a comprehensive comparison of clinical trial results for **volasertib** in combination with chemotherapy against alternative treatments for Acute Myeloid Leukemia (AML) and advanced solid tumors. The information is presented through structured data tables, detailed experimental protocols, and visualizations of the underlying biological pathways.

### Volasertib: Targeting the Cell Cycle through PLK1 Inhibition

**Volasertib** is a potent and selective inhibitor of Polo-like kinase 1 (PLK1), a key regulator of multiple stages of mitosis.[1][2] By binding to the ATP-binding pocket of PLK1, **volasertib** disrupts the normal progression of the cell cycle, leading to mitotic arrest and subsequent apoptosis (programmed cell death) in cancer cells.[2][3] This targeted mechanism of action has shown promise in preclinical models of both hematological malignancies and solid tumors.[4][5] The FDA granted Breakthrough Therapy designation to **volasertib** in combination with low-dose cytarabine for certain AML patients.[1]

# Clinical Trial Results: A Comparative Analysis Acute Myeloid Leukemia (AML) in Elderly Patients Unfit for Intensive Chemotherapy

A key area of investigation for **volasertib** has been in older adult patients with newly diagnosed AML who are not eligible for intensive induction therapy. The pivotal phase 2 and subsequent



phase 3 (POLO-AML-2) trials evaluated **volasertib** in combination with low-dose cytarabine (LDAC) against LDAC alone.

Table 1: Comparison of Volasertib + LDAC vs. LDAC Alone in Elderly AML Patients

Endpoint	Volasertib + LDAC	LDAC + Placebo	Trial
Objective Response Rate (ORR)	25.2% - 31.0%	13.3% - 16.8%	Phase 2 & 3[6][7][8]
Complete Remission (CR) + CR with incomplete blood count recovery (CRi)	31.0%	13.3%	Phase 2[6][8]
Median Overall Survival (OS)	5.6 - 8.0 months	5.2 - 6.5 months	Phase 2 & 3[6][7][8]
Median Event-Free Survival (EFS)	5.6 months	2.3 months	Phase 2[6][8]
Most Common Grade ≥3 Adverse Events	Infections/Infestations (81.3%), Febrile Neutropenia (60.4%), Gastrointestinal AEs (21%)	Infections/Infestations (63.5%), Febrile Neutropenia (29.3%), Gastrointestinal AEs (7%)	Phase 3[7]
Fatal Adverse Events	31.2% (most commonly infections)	18.0%	Phase 3[7]

While the Phase 2 trial showed promising results with improved response rates and survival, the larger Phase 3 POLO-AML-2 trial did not meet its primary endpoint of a statistically significant improvement in objective response rate at the time of the primary analysis.[7] Although a final analysis did show a statistically significant improvement in ORR, this did not translate into an overall survival benefit, which may have been impacted by a higher rate of fatal infections in the **volasertib** arm.[7]

Alternative Treatment: Standard Intensive Induction Chemotherapy ("7+3" Regimen)



For eligible patients, the standard of care for AML induction therapy is a combination of cytarabine and an anthracycline, commonly known as the "7+3" regimen. This intensive chemotherapy approach generally yields higher remission rates in younger, fitter patients.

Table 2: Typical Outcomes for Standard "7+3" Induction in AML

Endpoint	"7+3" Regimen (e.g., Cytarabine + Daunorubicin)	
Complete Remission (CR) Rate	60% - 80% (in younger adults)	
Median Overall Survival (OS)	Varies significantly with age and risk factors	
Common Grade ≥3 Adverse Events	Myelosuppression (neutropenia, thrombocytopenia, anemia), infections, mucositis, nausea, vomiting	

Note: Direct comparison of "7+3" outcomes with the **volasertib** + LDAC trials is challenging due to the different patient populations (intensive therapy-eligible vs. ineligible).

#### **Advanced Solid Tumors**

**Volasertib** has also been investigated in combination with platinum-based chemotherapy in patients with heavily pretreated advanced solid tumors. A phase 1 dose-escalation trial evaluated its safety and preliminary efficacy.

Table 3: Volasertib in Combination with Platinum Agents in Advanced Solid Tumors



Endpoint	Volasertib + Cisplatin (n=30)	Volasertib + Carboplatin (n=31)	Trial
Partial Response (PR)	2 patients	2 patients	Phase 1[1][5]
Stable Disease (SD)	11 patients	6 patients	Phase 1[1][5]
Most Common Cycle 1 Dose-Limiting Toxicities (DLTs)	Thrombocytopenia, Neutropenia, Fatigue	Thrombocytopenia, Neutropenia, Fatigue	Phase 1[1][5]
Maximum Tolerated Dose (MTD)	Volasertib 300 mg + Cisplatin 100 mg/m²	Volasertib 300 mg + Carboplatin AUC6	Phase 1[1][5]

Alternative Treatments for Platinum-Resistant Solid Tumors

For patients with platinum-resistant solid tumors, such as ovarian cancer, treatment options often involve single-agent non-platinum chemotherapy.

Table 4: Efficacy of Single-Agent Chemotherapy in Platinum-Resistant Ovarian Cancer

Treatment	Objective Response Rate (ORR)	Median Progression-Free Survival (PFS)
Pegylated Liposomal Doxorubicin	10% - 20%	3.1 - 3.9 months
Paclitaxel	15% - 22%	3.0 - 3.5 months
Topotecan	13% - 14%	3.1 - 4.5 months
Gemcitabine	13% - 19%	3.6 - 4.7 months

Note: These are general outcomes from various studies and not from a direct head-to-head comparison with the **volasertib** combination.[9][10]

## Experimental Protocols Volasertib + Low-Dose Cytarabine (POLO-AML-2)



- Study Design: A phase 3, randomized, double-blind, placebo-controlled trial.[7][11]
- Patient Population: Patients aged 65 years or older with previously untreated AML who were ineligible for intensive remission induction therapy.[7][11]
- Treatment Arms:
  - Volasertib Arm: Volasertib 350 mg administered as a 2-hour intravenous infusion on days 1 and 15 of a 4-week cycle, in combination with low-dose cytarabine (LDAC) 20 mg administered subcutaneously twice daily on days 1-10.[7]
  - Placebo Arm: Placebo administered intravenously on days 1 and 15, in combination with LDAC as above.[7]
- Primary Endpoint: Objective response rate (ORR), defined as complete remission (CR) or CR with incomplete blood count recovery (CRi).[7]
- Key Secondary Endpoint: Overall survival (OS).[7]

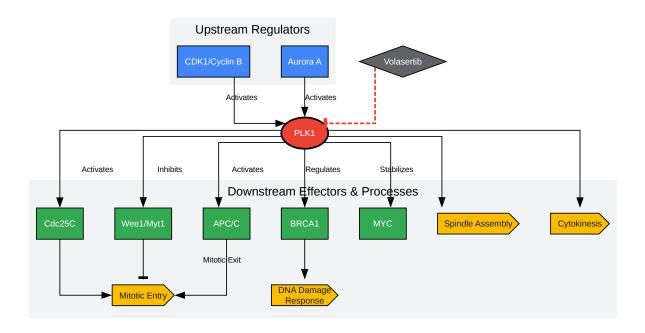
### **Volasertib + Platinum Agents in Solid Tumors** (NCT00969761)

- Study Design: A phase 1, open-label, 3+3 dose-escalation trial.[1][5]
- Patient Population: Patients with advanced/metastatic solid tumors who had progressed on standard therapies.[1]
- Treatment Arms:
  - Arm A: Volasertib (100-350 mg) as a single intravenous infusion on day 1, in combination with cisplatin (60-100 mg/m²) on day 1 of a 3-week cycle.[1]
  - Arm B: Volasertib (100-350 mg) as a single intravenous infusion on day 1, in combination with carboplatin (AUC4-6) on day 1 of a 3-week cycle.[1]
- Primary Objective: To determine the maximum tolerated dose (MTD) and dose-limiting toxicities (DLTs) of the combinations.[1]



### Signaling Pathway and Experimental Workflow PLK1 Signaling Pathway

**Volasertib** exerts its effect by inhibiting PLK1, a crucial kinase in the regulation of the cell cycle. The diagram below illustrates the central role of PLK1 in mitotic progression and its interaction with other key cellular proteins.



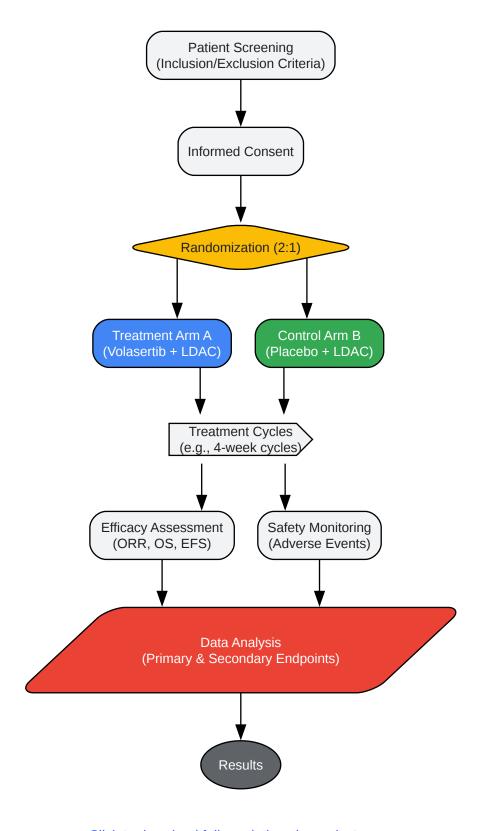
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Caption: Simplified PLK1 signaling pathway in cell cycle regulation.

#### **Experimental Workflow for a Phase 3 Clinical Trial**

The following diagram outlines a typical workflow for a randomized, double-blind, placebo-controlled phase 3 clinical trial, such as the POLO-AML-2 study.





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Caption: Phase 3 randomized controlled trial workflow.



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